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molecular formula C6H10F3NO2 B160190 N-(4-Hydroxybutyl)trifluoroacetamide CAS No. 128238-43-7

N-(4-Hydroxybutyl)trifluoroacetamide

Cat. No. B160190
M. Wt: 185.14 g/mol
InChI Key: LZUDPIMZEXACCH-UHFFFAOYSA-N
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Patent
US06552015B2

Procedure details

4-amino-1-butanol (15.0 g, 168.27 mmol) and methyl trifluoroacetate (82.96 mL, 824.55 mmol) were combined in methanol (250 mL) and heated at reflux for 2 hours. The reaction was concentrated to yield the title compound (26.6 g, 85.4%) as a clear oil which had the following properties: 1H NMR CDCl3 δ: 7.08 (brd s, 1H), 3.71 (t, J=5.4 Hz, 2H), 3.40 (q, J=6.2 and 6.2 Hz, 2H), 1.75-1.61 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
82.96 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
85.4%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[F:7][C:8]([F:14])([F:13])[C:9](OC)=[O:10]>CO>[F:7][C:8]([F:14])([F:13])[C:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6])=[O:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NCCCCO
Step Two
Name
Quantity
82.96 mL
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NCCCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 85.4%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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